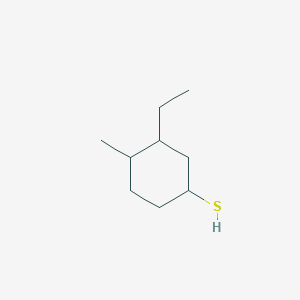
3-Ethyl-4-methylcyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-methylcyclohexane-1-thiol: is an organic compound with the molecular formula C₉H₁₈S . It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a cyclohexane ring. This compound is known for its distinct odor and is often used in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methylcyclohexane-1-thiol typically involves the alkylation of cyclohexanethiol. One common method is the reaction of cyclohexanethiol with ethyl and methyl halides under basic conditions. The reaction proceeds as follows:
- The thiolate anion then reacts with ethyl bromide and methyl iodide to form this compound.
Cyclohexanethiol: is treated with a strong base such as sodium hydride (NaH) to form the thiolate anion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and yields higher purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethyl-4-methylcyclohexane-1-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with alkyl halides can replace the thiol group with an alkyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (e.g., ethyl bromide, methyl iodide)
Major Products:
Oxidation: Disulfides
Reduction: Thiol
Substitution: Alkylated cyclohexane derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethyl-4-methylcyclohexane-1-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, thiol compounds like this compound are studied for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage.
Medicine: Thiol compounds are investigated for their potential therapeutic applications. They are explored as potential treatments for conditions involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its distinct odor makes it valuable in the formulation of various consumer products.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4-methylcyclohexane-1-thiol involves its thiol group (–SH). The thiol group can participate in redox reactions, acting as an antioxidant. It can donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, the thiol group can form disulfide bonds, which are important in protein structure and function.
Comparación Con Compuestos Similares
- 3-Methylcyclohexane-1-thiol
- 4-Methylcyclohexane-1-thiol
- Cyclohexanethiol
Comparison: 3-Ethyl-4-methylcyclohexane-1-thiol is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s reactivity and its interactions with other molecules.
Propiedades
Número CAS |
827024-47-5 |
|---|---|
Fórmula molecular |
C9H18S |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
3-ethyl-4-methylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-3-8-6-9(10)5-4-7(8)2/h7-10H,3-6H2,1-2H3 |
Clave InChI |
MJGNVKFYOWUSHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CCC1C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



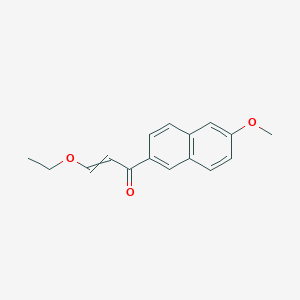
silane](/img/structure/B14226441.png)
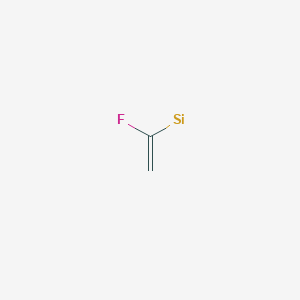
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
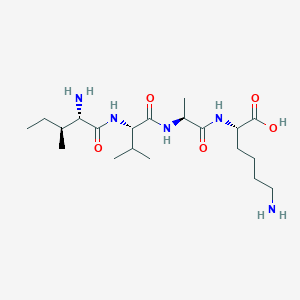
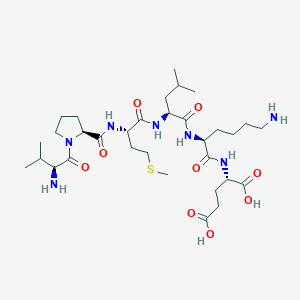
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
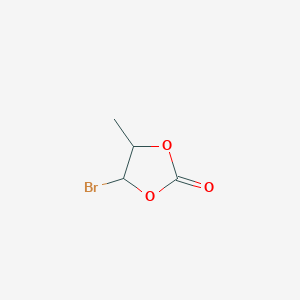
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)

boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
